REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][NH2:11].N1C=CC=CC=1.[F:18][C:19]([F:30])([F:29])[C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][NH:11][C:24](=[O:25])[C:23]1[CH:27]=[CH:28][C:20]([C:19]([F:18])([F:29])[F:30])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
1510 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)CCN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated NaHCO3 (20 mL), saturated NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/CH2Cl2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCNC(C2=CC=C(C=C2)C(F)(F)F)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |